N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been extensively studied due to their wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms .
Biochemical Pathways
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
One study indicated that similar compounds showed favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc , suggesting that the synthesis environment may play a role in the compound’s properties.
Future Directions
Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. They have been found to possess a wide range of biological activities, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . Therefore, the future research directions could include the design and synthesis of new benzothiazole derivatives with enhanced biological activities.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide are currently under investigation. Preliminary studies suggest that benzothiazole derivatives may have inhibitory effects on M. tuberculosis , indicating that they could influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-6-2-4-8-18(16)27-21)22-14-11-9-13(10-12-14)20-23-15-5-1-3-7-17(15)26-20/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOMVALBGGAJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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